molecular formula C20H30O2 B14740981 2-Phenylethyl 6-cyclohexylhexanoate CAS No. 6280-60-0

2-Phenylethyl 6-cyclohexylhexanoate

Cat. No.: B14740981
CAS No.: 6280-60-0
M. Wt: 302.5 g/mol
InChI Key: RPSGVWNIMVDVMD-UHFFFAOYSA-N
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Description

2-Phenylethyl 6-cyclohexylhexanoate is a synthetic ester compound characterized by a phenylethyl group (C₆H₅CH₂CH₂–) linked via an ester bond to a 6-cyclohexylhexanoate moiety. This structure combines aromatic (phenyl) and alicyclic (cyclohexyl) components, which may influence its physicochemical properties, such as volatility, solubility, and stability. These compounds are often valued for their fruity or floral aromas and functional roles in industrial applications.

Properties

CAS No.

6280-60-0

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

2-phenylethyl 6-cyclohexylhexanoate

InChI

InChI=1S/C20H30O2/c21-20(22-17-16-19-13-6-2-7-14-19)15-9-3-8-12-18-10-4-1-5-11-18/h2,6-7,13-14,18H,1,3-5,8-12,15-17H2

InChI Key

RPSGVWNIMVDVMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCC(=O)OCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethyl 6-cyclohexylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethanol with 6-cyclohexylhexanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes such as reactive distillation. This method combines the reaction and separation steps in a single unit, improving efficiency and reducing costs. The use of biocatalysts, such as immobilized lipases, can also be employed to produce the ester under milder conditions, which is advantageous for maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol (2-phenylethanol) and acid (6-cyclohexylhexanoic acid) in the presence of a strong acid or base.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol. This reaction is often catalyzed by acids or bases.

    Oxidation: The phenylethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Transesterification: Acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide) catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Hydrolysis: 2-Phenylethanol and 6-cyclohexylhexanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

    Oxidation: Aldehydes or carboxylic acids derived from the phenylethyl group.

Scientific Research Applications

2-Phenylethyl 6-cyclohexylhexanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential antimicrobial properties and its effects on various biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 6-cyclohexylhexanoate is primarily related to its interaction with biological membranes and proteins. The ester can penetrate cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. It may inhibit the growth of microorganisms by disrupting membrane integrity and interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-phenylethyl 6-cyclohexylhexanoate:

2-Phenylethyl Acetate
  • Structure : Phenylethyl group + acetate ester.
  • Properties : High volatility, fruity/floral aroma, and susceptibility to thermal degradation .
  • Applications : Widely used in perfumery and flavoring agents.
Ethyl Hexanoate
  • Structure: Ethyl group + hexanoic acid ester.
  • Properties : Volatile, pineapple-like odor, and moderate solubility in water .
  • Applications : Common in food flavorings and beverages.
2-(2-Phenylethyl)Chromones
  • Structure : Phenylethyl group fused to a chromone ring.
  • Properties: Non-volatile, stable under heat, and characteristic of agarwood fragrances .
  • Applications : Used in traditional medicines and luxury perfumes.

Physicochemical Properties

Table 1 compares key properties of analogous compounds:

Compound Molecular Weight (g/mol) Volatility Thermal Stability Key Applications References
2-Phenylethyl acetate 164.20 High Low (degrades at ≥60°C) Flavors, fragrances
Ethyl hexanoate 144.21 High Moderate Food additives, beverages
2-(2-Phenylethyl)chromones ~250 (base skeleton) Low High Medicinal, luxury perfumes
This compound ~290 (estimated) Low High (inferred) Potential use in sustained-release fragrances
Key Observations:

Volatility: The cyclohexylhexanoate chain in this compound likely reduces volatility compared to smaller esters like ethyl hexanoate or 2-phenylethyl acetate .

Thermal Stability : Bulkier alicyclic groups may enhance thermal stability, contrasting with 2-phenylethyl acetate, which degrades under heat .

Solubility: Increased hydrophobicity due to the cyclohexyl group may limit water solubility, favoring applications in non-polar matrices.

Analytical Characterization

  • Mass Spectrometry (MS): Similar to 2-(2-phenylethyl)chromones, this compound may undergo cleavage at the ester bond, producing fragment ions corresponding to the phenylethyl and cyclohexylhexanoate moieties .
  • Gas Chromatography (GC): Less volatile than ethyl hexanoate, requiring higher temperatures for elution in GC-MS analysis .

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